![molecular formula C10H14N2O4S B2441315 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903538-48-6](/img/structure/B2441315.png)
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Description
“1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The chemical structures of the newly prepared compounds are usually confirmed by (1)H NMR, (13)C NMR and ESI-HRMS spectra data .
Molecular Structure Analysis
The five-membered pyrrolidine ring in “1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is one of the nitrogen heterocycles. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” can be found in databases like PubChem . These databases provide information on structure, chemical names, classification, patents, literature, biological activities, and more .
Scientific Research Applications
- The pyrrolidine-2,5-dione scaffold has been explored for its anticonvulsant properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy in animal models. For instance, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione demonstrated promising anticonvulsant activity, surpassing the reference drug valproic acid in terms of effectiveness .
- The pyrrolidine ring serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists appreciate its sp3-hybridization, stereochemistry contribution, and three-dimensional coverage due to non-planarity (“pseudorotation”). Researchers have explored derivatives of pyrrolidine-2,5-dione, pyrrolizines, and pyrrolidine-2-one. These compounds exhibit target selectivity and diverse pharmacological profiles .
- The stereogenic carbons in the pyrrolidine ring play a crucial role. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Understanding these nuances is essential for drug design, especially when interacting with enantioselective proteins .
- Researchers have employed two main synthetic strategies:
- Steric effects significantly impact biological activity. The non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring influences its properties. Researchers study the structure-activity relationship (SAR) to optimize drug candidates .
- Given the favorable features of the pyrrolidine scaffold, including its synthetic accessibility and diverse pharmacophore space, researchers continue to explore its potential in drug discovery. By designing new pyrrolidine compounds, they aim to address unmet medical needs .
Anticonvulsant Activity
Biologically Active Compounds
Stereoisomerism and Enantioselectivity
Synthetic Strategies
Steric Factors and Biological Activity
Drug Discovery Potential
properties
IUPAC Name |
1-(1-cyclopropylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c13-9-3-4-10(14)12(9)7-5-11(6-7)17(15,16)8-1-2-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSKJEGQPSUQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
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